2-(4-butoxyphenyl)-5-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Catalog No.
S6778136
CAS No.
1359483-38-7
M.F
C29H30N4O4
M. Wt
498.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-butoxyphenyl)-5-{[2-(4-ethoxyphenyl)-5-methyl...

CAS Number

1359483-38-7

Product Name

2-(4-butoxyphenyl)-5-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

IUPAC Name

2-(4-butoxyphenyl)-5-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one

Molecular Formula

C29H30N4O4

Molecular Weight

498.6 g/mol

InChI

InChI=1S/C29H30N4O4/c1-4-6-17-36-24-11-7-21(8-12-24)25-18-27-29(34)32(15-16-33(27)31-25)19-26-20(3)37-28(30-26)22-9-13-23(14-10-22)35-5-2/h7-16,18H,4-6,17,19H2,1-3H3

InChI Key

GQKYKSCDHNQJLT-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=C(C=C5)OCC)C

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=C(C=C5)OCC)C

The exact mass of the compound 2-(4-butoxyphenyl)-5-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is 498.22670545 g/mol and the complexity rating of the compound is 765. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(4-butoxyphenyl)-5-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a complex organic compound characterized by its unique structural features. It contains a pyrazolo[1,5-a]pyrazin core, which is fused with an oxazole ring and substituted with various aromatic groups. The presence of both butoxy and ethoxy groups enhances its solubility and potential biological activity. The compound's molecular formula is C22H26N4O3, and it has a molecular weight of approximately 398.47 g/mol .

The chemical reactivity of this compound can be attributed to its functional groups. The oxazole moiety can participate in nucleophilic substitution reactions, while the pyrazolo[1,5-a]pyrazin framework may undergo electrophilic aromatic substitution due to the electron-rich nature of the aromatic rings. Additionally, the compound may be involved in oxidation-reduction reactions, particularly at the oxazole and pyrazin positions.

Preliminary studies indicate that 2-(4-butoxyphenyl)-5-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one exhibits notable biological activities. It has been evaluated for its potential as an anti-inflammatory agent and has shown promise in inhibiting cancer cell proliferation in vitro. The presence of multiple aromatic systems suggests potential interactions with biological targets such as enzymes and receptors involved in disease pathways .

The synthesis of 2-(4-butoxyphenyl)-5-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves multi-step synthetic routes:

  • Formation of the Oxazole Ring: Starting from appropriate phenolic precursors, the oxazole ring can be synthesized through cyclization reactions involving aldehydes and amines.
  • Construction of the Pyrazolo[1,5-a]pyrazin Framework: This may involve condensation reactions between hydrazines and carbonyl compounds to form the pyrazole structure.
  • Final Coupling: The butoxy and ethoxy substituents are introduced via nucleophilic substitution or coupling reactions to yield the final product.

These steps require careful control of reaction conditions to achieve high yields and purity of the desired compound .

The compound's unique structure and biological activity suggest several potential applications:

  • Pharmaceutical Development: As a candidate for anti-inflammatory or anticancer drugs.
  • Chemical Research: Useful in studying enzyme interactions or as a probe in biological assays.
  • Material Science: Potential use in developing UV filters or stabilizers due to its aromatic nature.

Interaction studies are crucial for understanding how 2-(4-butoxyphenyl)-5-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one interacts with biological systems. Preliminary data suggest that it may bind to specific enzymes or receptors involved in inflammatory processes or cancer progression. Further studies using techniques such as molecular docking and binding affinity assays are necessary to elucidate these interactions fully.

Several compounds share structural similarities with 2-(4-butoxyphenyl)-5-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
2-(4-methoxyphenyl)-5-methyl-[1,3]oxazoleContains methoxy group; oxazole ringAnticancer properties
2-(4-butoxyphenyl)-6-methylpyrimidineSimilar aromatic substitutions; pyrimidine coreAntimicrobial activity
3-(butoxyphenyl)thiazolidineFeatures thiazolidine; butoxy groupAnti-inflammatory effects

The uniqueness of 2-(4-butoxyphenyl)-5-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one lies in its combination of multiple heterocycles and functional groups that may confer distinct pharmacological properties compared to these similar compounds .

XLogP3

5.1

Hydrogen Bond Acceptor Count

6

Exact Mass

498.22670545 g/mol

Monoisotopic Mass

498.22670545 g/mol

Heavy Atom Count

37

Dates

Last modified: 11-23-2023

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